2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature to yield the desired product . The reaction conditions are mild, and the product is obtained in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-3-(2-propenyl): This compound has a similar phenolic structure but differs in the substituents on the aromatic ring.
Phenol, 4-(ethoxymethyl)-2-methoxy: Another similar compound with variations in the substituents on the phenolic ring.
Uniqueness
2-Ethoxy-4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the triazole ring and the phenolic group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-ethoxy-4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C17H17N3O3/c1-3-23-15-10-12(7-8-14(15)21)17-18-16(19-20-17)11-5-4-6-13(9-11)22-2/h4-10,21H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
VNZRQMOOHBYDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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